2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

Description

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

2-phenylmethoxy-6-piperidin-4-ylpyridine |

InChI |

InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 |

InChI Key |

KYSYQUGPYGOPRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, molecular weight, and key physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol based on established methodologies for analogous structures is presented, offering insights into its preparation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the area of neuroscience.

Chemical Structure and Molecular Properties

2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a substituted pyridine derivative featuring a benzyloxy group at the 2-position and a piperidin-4-yl group at the 6-position. The core structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. This core is functionalized with a benzyl ether linkage and a saturated piperidine ring.

The precise arrangement of these functional groups gives rise to its specific chemical properties and biological activity. The presence of the basic nitrogen atom in the piperidine ring and the pyridine ring, along with the lipophilic benzyl group, creates a molecule with potential for diverse interactions with biological targets.

Structural Identifiers and Molecular Weight

A summary of the key identifiers and calculated properties for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(benzyloxy)-6-(piperidin-4-yl)pyridine | [1] |

| CAS Number | 2347519-09-7 | [1] |

| Molecular Formula | C₁₇H₂₀N₂O | [1] |

| Molecular Weight | 268.36 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=N2)C3CCNCC3 | [1] |

| InChI | InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 | [1] |

| InChI Key | KYSYQUGPYGOPRP-UHFFFAOYSA-N | [1] |

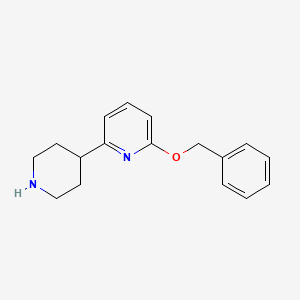

Structural Visualization

The 2D chemical structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine can be represented as follows:

Caption: 2D structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.

Context in Drug Discovery and Medicinal Chemistry

Substituted piperidine and pyridine moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] The combination of these scaffolds in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine suggests its potential for interacting with targets in the central nervous system.

Research into structurally related benzyloxy piperidine compounds has identified them as potent and selective antagonists of the dopamine D4 receptor.[3] The dopamine D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders.

Furthermore, derivatives of benzylpiperidine linked to a pyridine core have shown high affinity for sigma receptors (σ₁ and σ₂).[4][5] Sigma receptors are implicated in a variety of neurological conditions, including neuropathic pain and Alzheimer's disease.[4][5] The structural motifs present in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine align with the pharmacophores known to interact with these important CNS targets.

Proposed Synthetic Pathway

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and reagent batches.

Step 1: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

-

Rationale: The initial step involves a Williamson ether synthesis to introduce the benzyloxy group. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in this step.

-

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 4-(benzyloxy)piperidine (Boc Deprotection)

-

Rationale: The Boc protecting group is removed under acidic conditions to free the piperidine nitrogen for the subsequent coupling reaction.

-

Procedure:

-

Dissolve the purified tert-butyl 4-(benzyloxy)piperidine-1-carboxylate from the previous step in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.

-

Step 3: Synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

-

Rationale: A nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction is employed to couple the deprotected piperidine with a suitable di-substituted pyridine.

-

Procedure (Illustrative Nucleophilic Aromatic Substitution):

-

Combine 4-(benzyloxy)piperidine, a suitable activated pyridine such as 2-bromo-6-chloropyridine, and a base (e.g., potassium carbonate or cesium carbonate) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Characterization and Quality Control

The identity and purity of the synthesized 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as C-O (ether), C=N, and C=C (aromatic) bonds.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be used to assess the purity of the final compound.

Conclusion

2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a molecule of significant interest due to its structural similarity to compounds with known activity at important neurological targets. This guide has provided a detailed overview of its chemical structure, molecular properties, and a plausible, well-grounded synthetic strategy. The information presented herein is intended to support further research and development efforts involving this and related compounds in the pursuit of novel therapeutics.

References

-

Berry, C. B., Bubser, M., Jones, C. K., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. Available from: [Link]

-

González-Lafuente, L., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences, 23(3), 1709. Available from: [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]

Therapeutic Potential of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine Derivatives

Executive Summary

The 2-(benzyloxy)-6-(piperidin-4-yl)pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, primarily recognized for its efficacy in modulating Class A G-Protein Coupled Receptors (GPCRs). While this pharmacophore has demonstrated versatility across histamine H3 and dopamine D4 receptor landscapes, its most significant therapeutic validation lies in the development of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome.

This guide analyzes the structural attributes that make this scaffold a "super-agonist" candidate, details the synthetic pathways required for its construction (emphasizing C–C bond formation strategies), and maps the signal transduction pathways responsible for its dual-action insulinotropic effects.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The therapeutic utility of this scaffold stems from its ability to bridge lipophilic and polar binding pockets within the GPCR transmembrane domain. The molecule can be deconstructed into three critical pharmacophoric elements:

| Structural Domain | Chemical Feature | Biological Function (GPR119 Context) |

| Domain A: The Linker | 2,6-Disubstituted Pyridine | Acts as a rigid, planar spacer that orients the flanking groups into the correct vector. The nitrogen atom often participates in H-bond acceptance with residues like Trp265 (6.48) in the receptor core. |

| Domain B: The Lipophile | 2-Benzyloxy Group | The ether linkage provides rotational freedom, allowing the aromatic ring to occupy a deep hydrophobic pocket (often interacting with Phe157 in ECL2). Substituents on this ring (e.g., F, CN, SO₂Me) tune metabolic stability and potency. |

| Domain C: The Base | 6-(Piperidin-4-yl) Motif | A C–C linked saturated heterocycle. The basic secondary amine (or its derivatives) mimics endogenous lipid amides (like oleoylethanolamide), interacting with polar residues near the extracellular surface. |

Critical SAR Insight: The C–C vs. C–N Linkage

Unlike many kinase inhibitors that utilize a piperidin-1-yl (nitrogen-linked) attachment, this specific scaffold features a piperidin-4-yl (carbon-linked) attachment to the pyridine. This C–C bond is crucial for maintaining the linear geometry required to span the GPR119 binding crevice, preventing the "kink" often introduced by the sp³ nitrogen of a C–N linkage.

Synthetic Methodology: The "Suzuki-SNAr" Protocol

Constructing the 2-(benzyloxy)-6-(piperidin-4-yl)pyridine core requires a sequence that differentiates the two electrophilic sites on the pyridine ring. The most robust route utilizes a chemoselective cross-coupling followed by a nucleophilic aromatic substitution.

Protocol: Modular Assembly of the Core Scaffold

Starting Material: 2,6-Dichloropyridine (CAS: 2402-78-0)

Step 1: Regioselective Suzuki-Miyaura Coupling

-

Reagents: 2,6-Dichloropyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Conditions: Dioxane/H₂O (4:1), 90°C, 12 h.

-

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the less hindered/more electron-deficient position. However, with symmetric 2,6-dichloropyridine, a statistical mixture is avoided by controlling stoichiometry, yielding the mono-coupled product 2-chloro-6-(1-Boc-piperidin-4-yl)pyridine .

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: Benzyl alcohol (1.2 eq), NaH (1.5 eq, 60% dispersion in oil).

-

Conditions: THF/DMF (dry), 0°C to RT, 4 h.

-

Process: The sodium alkoxide of benzyl alcohol attacks the remaining 2-chloro position. The electron-withdrawing nitrogen of the pyridine ring stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride.

Step 3: Acidolytic Deprotection

-

Reagents: Trifluoroacetic acid (TFA) / DCM (1:4).

-

Outcome: Quantitative removal of the Boc group yields the final 2-(benzyloxy)-6-(piperidin-4-yl)pyridine salt.

Visualization: Synthetic Pathway

Caption: Figure 1. Chemoselective synthesis of the core scaffold via sequential C-C coupling and etherification.

Primary Therapeutic Mechanism: GPR119 Agonism[1]

The derivative class of this scaffold functions as a Gαs-biased agonist for GPR119. This receptor is uniquely expressed in pancreatic β-cells and intestinal L-cells, making it a "dual-action" target for metabolic control.

Mechanism of Action (MoA)

-

Ligand Binding: The benzyloxy-pyridine derivative enters the transmembrane bundle of GPR119.

-

Conformational Change: The ligand stabilizes the active state of the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.

-

cAMP Surge: Activated Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).

-

Downstream Effectors:

-

In Pancreatic β-Cells: cAMP activates PKA and Epac2, which close K_ATP channels and mobilize intracellular Ca²⁺, triggering Glucose-Dependent Insulin Secretion (GSIS) . Crucially, this only occurs in the presence of high glucose, minimizing hypoglycemia risk.

-

In Intestinal L-Cells: The same cAMP pathway triggers the secretion of GLP-1 (Glucagon-like peptide-1) and GIP , which further potentiate insulin release and slow gastric emptying.

-

Visualization: Signaling Cascade

Caption: Figure 2.[1] Dual-tissue signaling mechanism of GPR119 agonists leading to glycemic control.

Case Study & Validation: GSK1292263[3][4]

The clinical relevance of this scaffold is best exemplified by GSK1292263 , a potent GPR119 agonist that advanced to Phase II clinical trials.

-

Structural Homology: GSK1292263 features the essential piperidine-pyridine core. While the ether linkage in GSK1292263 is modified compared to a simple benzyloxy group (often utilizing a 4-methylsulfonyl-phenoxy or similar aryl ether to improve metabolic stability), the binding mode remains consistent.

-

Cryo-EM Evidence: Recent structural data (PDB: 8ZRK) of GSK1292263 bound to GPR119 reveals that the pyridine ring sits deep within the orthosteric pocket, while the piperidine nitrogen interacts with polar residues near the extracellular loop, confirming the validity of the 2-(benzyloxy)-6-(piperidin-4-yl)pyridine design logic [1, 2].

Preclinical Data Summary (Representative)

| Assay | Metric | Result | Interpretation |

| hGPR119 cAMP | EC₅₀ | < 10 nM | High potency agonist |

| Mouse OGTT | AUC | -35% reduction | Significant glucose lowering in vivo |

| Selectivity | vs. GPR55/CB1 | > 1000-fold | Excellent specificity for metabolic targets |

References

-

Structural insights into the activation of G protein-coupled receptor 119 by the agonist GSK1292263 . PubMed.[2][3] Available at: [Link]

-

Cryo-EM structure of GPR119-Gs Complex with small molecule agonist GSK-1292263 . Protein Data Bank Japan.[4] Available at: [Link]

-

Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes . Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist . Chem Pharm Bull (Tokyo).[3] Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 3. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8zrk - Cryo-EM structure of GPR119-Gs Complex with small molecule agonist GSK-1292263 - Summary - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide to 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, a proposed synthetic pathway grounded in established chemical principles, its physicochemical properties, and its potential applications in drug discovery, particularly as a scaffold for dopamine D4 receptor antagonists.

Core Identifiers and Chemical Structure

2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a substituted pyridine derivative featuring a benzyloxy group at the 2-position and a piperidin-4-yl substituent at the 6-position. Its unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine [1]

| Identifier | Value |

| CAS Number | 2347519-09-7 |

| IUPAC Name | 2-(benzyloxy)-6-(piperidin-4-yl)pyridine |

| Molecular Formula | C₁₇H₂₀N₂O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=CC=C2C3CCNCC3 |

| InChI | InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 |

| InChI Key | KYSYQUGPYGOPRP-UHFFFAOYSA-N |

Proposed Synthetic Pathway

Workflow for the Proposed Synthesis:

Caption: Proposed multi-step synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

This initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted side reactions in subsequent steps.[3]

-

To a stirred solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and THF), a base such as triethylamine or sodium bicarbonate is added.

-

Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise at room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified, typically by column chromatography, to yield the Boc-protected intermediate.

Step 2: Synthesis of tert-Butyl 4-(6-(benzyloxy)pyridin-2-yl)piperidine-1-carboxylate (Proposed Coupling)

This crucial step involves the coupling of the protected piperidine with the benzyloxy-pyridine moiety. A plausible approach is a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A likely precursor for this reaction would be a pyridine ring activated for nucleophilic substitution, such as 2-chloro-6-(benzyloxy)pyridine or a similar derivative.

-

In a flame-dried flask under an inert atmosphere, tert-butyl 4-hydroxypiperidine-1-carboxylate is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

2-Chloro-6-(benzyloxy)pyridine is then added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by TLC or LC-MS.

-

After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

An alternative and potentially more efficient approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, between a suitable boronic acid or ester derivative of one fragment and a halide of the other.

Step 3: Deprotection to Yield 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[4]

-

The Boc-protected intermediate from the previous step is dissolved in a suitable solvent, such as dichloromethane or dioxane.

-

A strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added.

-

The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.

-

The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base and further purified if necessary, often by crystallization or column chromatography, to afford the final product, 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.

Physicochemical Properties and Analytical Data

The physicochemical properties of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine are crucial for its handling, formulation, and potential as a drug candidate. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Weight | 284.38 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |

| pKa | The piperidine nitrogen will be basic, with an estimated pKa around 8-9. The pyridine nitrogen will be less basic due to the electron-donating effect of the benzyloxy group. |

| LogP | Predicted to be moderately lipophilic. |

Analytical Characterization:

The structural confirmation and purity assessment of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine would typically be performed using a combination of standard analytical techniques:[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the aromatic protons of the pyridine and benzene rings, the benzylic protons, and the protons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) would likely provide good separation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds of the aromatic rings, and N-H stretching of the piperidine.

Potential Applications in Drug Discovery

The 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. The presence of both a hydrogen bond donor (the piperidine NH) and acceptor (the pyridine nitrogen and the ether oxygen), along with its aromatic and aliphatic components, allows for diverse interactions with biological targets.

Dopamine D4 Receptor Antagonism:

A primary area of interest for this class of compounds is as antagonists of the dopamine D4 receptor (D4R).[2][6] The D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, limbic system, and midbrain, and it is implicated in various neuropsychiatric disorders.

-

Therapeutic Rationale: Selective D4R antagonists are being investigated for the treatment of conditions such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. By blocking the D4 receptor, these compounds can modulate dopaminergic signaling in key brain circuits involved in cognition, reward, and motivation.

-

Structure-Activity Relationship (SAR): The benzyloxypiperidine moiety is a known pharmacophore for D4R antagonists. The benzyloxy group can engage in hydrophobic and aromatic interactions within the receptor's binding pocket, while the piperidine nitrogen provides a key basic center for interaction with acidic residues. The pyridine ring can further modulate the electronic properties and binding affinity of the molecule.

Diagram of Potential D4 Receptor Interaction:

Caption: Hypothetical binding mode of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine within the dopamine D4 receptor.

Conclusion and Future Directions

2-(Benzyloxy)-6-(piperidin-4-yl)pyridine represents a promising chemical scaffold for the development of novel therapeutic agents, particularly for targeting the dopamine D4 receptor. This technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, its predicted properties, and its potential applications in drug discovery.

Future research in this area should focus on the following:

-

Optimization of the Synthetic Route: Development and validation of a high-yielding and scalable synthesis for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine and its derivatives.

-

Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the binding affinity, selectivity, and functional activity of this compound at the D4 receptor and other potential off-targets.

-

Lead Optimization: Exploration of structure-activity relationships by synthesizing and testing a library of analogs with modifications to the benzyloxy, pyridine, and piperidine moieties to improve potency, selectivity, and pharmacokinetic properties.

By leveraging the information presented in this guide, researchers and drug development professionals can further explore the therapeutic potential of this intriguing molecule and its derivatives.

References

- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128615.

-

Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Supporting Information - Practical Synthesis of Fragment. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]

- Chemical Review and Letters. (2021).

- MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 567.

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

- Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2013, 924716.

-

Chemical Science. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

ResearchGate. (2019). N‐Arylation of Nitrogen‐Containing Heterocycles with Cu(II) Complex of 4‐(2,2′:6′,2“‐Terpyridin‐4′‐yl)toluene as a Versatile and Efficient Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

PubMed. (2012). Catalytic arylation of a C-H bond in pyridine and related six-membered N-heteroarenes using organozinc reagents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 -... Retrieved from [https://www.semanticscholar.org/paper/Identification-of-(R)%E2%80%91N%E2%80%91((4-Methoxy-6-methyl-2-oxo-1%2C2-Knutson-Ramo/8f4b0e6e7d1c8a1b3c9e9d9e5f5e8a0e9c8e4d7a]([Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Reporter [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C─H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Chloro-6-(piperidin-1-yl)pyridine (EVT-3161124) | 19946-28-2 [evitachem.com]

Solubility profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound with potential applications in drug discovery. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes predictive insights based on its chemical structure with a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step methodologies for characterizing the solubility of this compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these properties, aqueous and organic solubility are paramount.[3] While aqueous solubility is crucial for absorption in the gastrointestinal tract, solubility in organic solvents is equally important for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions to injectables.[2]

-

Analytical Method Development: Solubilizing the compound in a compatible solvent is a prerequisite for accurate quantification using techniques like High-Performance Liquid Chromatography (HPLC).

This guide focuses on providing a robust framework for determining the solubility of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in organic solvents, thereby enabling researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While experimental data for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is scarce, we can infer its likely characteristics based on its constituent functional groups: a pyridine core, a benzyloxy group, and a piperidin-4-yl substituent.

Table 1: Predicted Physicochemical Properties of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₂₂N₂O | Based on chemical structure |

| Molecular Weight | 282.38 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid (Predicted) | Common for similar aromatic compounds |

| LogP (Octanol/Water Partition Coefficient) | Moderately Lipophilic | The presence of the benzyl and piperidine groups suggests a higher affinity for organic phases over aqueous phases. |

| pKa (Conjugate Acid) | Basic (Estimated ~8-9) | The piperidine and pyridine nitrogen atoms are basic and will be protonated at acidic pH. |

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The presence of both polar (pyridine and piperidine nitrogens) and non-polar (benzyl group) moieties suggests a broad solubility range.

Table 2: Predicted Qualitative Solubility of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen atoms. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | Good dipole-dipole interactions. DMSO is a powerful solvent for a wide range of compounds.[4] |

| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate to Low | The aromatic benzyl group will interact favorably, but the polar heterocycles may limit solubility. |

| Aliphatic Non-Polar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in these solvents. |

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond predictions, a robust experimental determination of solubility is necessary. The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5][6]

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is quantified using a suitable analytical technique.

Materials and Equipment

-

2-(Benzyloxy)-6-(piperidin-4-yl)pyridine (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)[7]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Samples:

-

Accurately weigh an excess amount of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.[6]

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing.[6]

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all undissolved particles.

-

Accurately dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in the solvent samples due to its high sensitivity and specificity for pyridine derivatives.[7][8]

HPLC Method Parameters

The following table provides a starting point for developing a suitable HPLC method. Optimization may be required.

Table 3: Suggested HPLC Parameters for Quantification

| Parameter | Condition |

| HPLC System | Standard HPLC with a UV detector |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)[9] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C[8] |

| Detection Wavelength | To be determined by UV scan (likely in the 254-280 nm range) |

| Injection Volume | 10-20 µL |

Calibration and Quantification

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine of known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).[7]

-

Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the analyte against its corresponding concentration.

-

The curve should exhibit a linear relationship with a correlation coefficient (R²) of ≥ 0.999.

-

-

Sample Analysis and Solubility Calculation:

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the concentration of the analyte in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

-

The following diagram illustrates the analytical workflow for quantification.

Caption: HPLC Quantification Workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine may not be readily available, it is prudent to handle it with the care afforded to novel chemical entities. General safe handling practices for related pyridine and piperidine compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[10]

Conclusion

This technical guide provides a comprehensive strategy for characterizing the solubility profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in organic solvents. By combining predictive analysis based on chemical structure with a rigorous, step-by-step experimental protocol, researchers can obtain the high-quality, reliable solubility data essential for advancing a compound through the drug discovery and development process. The detailed shake-flask methodology and HPLC quantification procedure described herein offer a validated and authoritative approach to generating this critical physicochemical data.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

-

Safety Data Sheet. [Link]

-

HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. [Link]

-

2-benzyl pyridine, 101-82-6 - The Good Scents Company. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - Semantic Scholar. [Link]

-

2,6-Bis(benzyloxy)pyridine | C19H17NO2 | CID 819936 - PubChem. [Link]

-

Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. [Link]

- US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google P

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

A Roadmap for the Toxicological and Safety Assessment of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

An In-depth Guide for Drug Development Professionals

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is governed by a rigorous evaluation of its safety and toxicological profile. For a compound such as 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound with potential pharmacological activity, a thorough understanding of its intrinsic hazards is paramount for the protection of researchers and the eventual success of any development program.[1][2][3]

This technical guide provides a comprehensive framework for establishing the toxicological profile and authoring a GHS-compliant Safety Data Sheet (SDS) for novel compounds, using 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine as a working example. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial hazard prediction to the generation of a complete safety dossier.

Part 1: Initial Hazard Assessment and Predictive Toxicology

Before any physical testing, a significant amount of information can be gleaned from the molecule's structure. The presence of a pyridine ring, a piperidine moiety, and a benzyloxy group suggests several areas for initial investigation.[1][4] Pyridine and its derivatives can cause skin, eye, and respiratory irritation, with potential for liver and neurological effects upon significant exposure.[5][6][7][8] The piperidine structure is also associated with irritant properties and potential systemic effects.[9]

In Silico & Computational Screening

Modern drug discovery leverages computational tools to predict a compound's toxicological liabilities, saving considerable time and resources while adhering to the ethical principles of reducing animal testing.[10]

-

Quantitative Structure-Activity Relationship (QSAR): Tools like Lazar, Toxtree, and ProTox-3.0 can predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and acute toxicity based on structural fragments.[10][11][12]

-

ADMET Prediction: Software can model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule, highlighting potential issues like poor solubility or permeability that can influence its toxicokinetics.[13][14]

This initial computational screen serves to flag potential hazards that will require confirmation through subsequent in vitro and, if necessary, in vivo testing.

Caption: Workflow for initial in silico toxicological assessment.

Part 2: The Tiered Toxicological Testing Strategy

Data from laboratory-based assays are essential for confirming predicted hazards and uncovering unforeseen toxicities. A tiered, data-driven approach is the industry standard, beginning with in vitro assays and progressing to more complex systems only when necessary.[15] International standards, such as the OECD Guidelines for the Testing of Chemicals, provide robust, validated methods for these assessments.[16][17][18][19]

Tier 1: In Vitro Toxicology

In vitro assays are rapid, cost-effective, and reduce the reliance on animal testing.[20] They are crucial for early-stage hazard identification.

Key In Vitro Assays:

-

Cytotoxicity: Assesses the concentration at which a compound causes cell death. Common methods include the MTT or LDH release assays.

-

Genotoxicity: Evaluates the potential for a compound to damage genetic material. The bacterial reverse mutation assay (Ames test) is a standard initial screen (OECD TG 471).[21]

-

Skin Irritation/Corrosion: Uses reconstructed human epidermis models to predict skin irritation potential (OECD TG 439) and corrosive effects (OECD TG 431).[21]

-

Skin Sensitization: Determines the potential to cause an allergic skin reaction, using methods like the Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C).[21]

-

Phototoxicity: The 3T3 Neutral Red Uptake (NRU) assay (OECD TG 432) assesses if the compound becomes toxic when exposed to light.[21]

Example Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Caption: Standard workflow for the bacterial reverse mutation (Ames) test.

Tier 2: In Vivo Toxicology (if required)

Progression to in vivo studies is guided by the results of in vitro testing, the intended use of the compound, and regulatory requirements.[22] These studies are performed under strict ethical guidelines and Good Laboratory Practice (GLP).

-

Acute Systemic Toxicity (OECD TG 420, 423, or 425): Determines the short-term toxicity and LD50 (lethal dose, 50%) after a single high dose.

-

Repeated Dose Toxicity (OECD TG 407, 408): Assesses the effects of longer-term, repeated exposure (e.g., 28 or 90 days) to identify target organs of toxicity.

-

Developmental and Reproductive Toxicity (DART): Investigates potential effects on fertility and fetal development.

Part 3: Authoring the GHS Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety communication, providing a standardized, 16-section format for conveying hazard information.[23][24][25] The data generated in the preceding steps directly inform the content of this critical document.[26][27]

Summary of SDS Sections and Required Data

| Section | Title | Core Content & Data Source |

| 1 | Identification | Product name, CAS number, supplier details, recommended use.[23] |

| 2 | Hazard(s) Identification | GHS classification (e.g., Skin Irritant Category 2), signal word (Warning), hazard statements (H315: Causes skin irritation), pictograms. Derived from all toxicological data.[28][29] |

| 3 | Composition/Information on Ingredients | Chemical identity, CAS number, and concentration of the substance. |

| 4 | First-Aid Measures | Instructions for inhalation, skin/eye contact, and ingestion based on irritation and acute toxicity data.[23] |

| 5 | Fire-Fighting Measures | Suitable extinguishing media, specific hazards from combustion (e.g., NOx, COx), protective equipment. Based on physical properties.[30] |

| 6 | Accidental Release Measures | Personal precautions, protective equipment, and procedures for containment and cleanup. |

| 7 | Handling and Storage | Precautions for safe handling (e.g., avoid contact with skin and eyes), conditions for safe storage (e.g., in a cool, well-ventilated place).[29] |

| 8 | Exposure Controls/Personal Protection | Occupational exposure limits (if any), engineering controls (e.g., ventilation), and personal protective equipment (PPE) recommendations (e.g., gloves, safety glasses).[30] |

| 9 | Physical and Chemical Properties | Appearance, odor, pH, melting/boiling point, flash point, etc. Determined experimentally. |

| 10 | Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid (e.g., strong oxidizers).[30][31] |

| 11 | Toxicological Information | Summary of all toxicological data: acute toxicity (LD50), skin/eye irritation, sensitization, genotoxicity, etc.[26] |

| 12 | Ecological Information | Ecotoxicity (e.g., effects on aquatic life), persistence, and degradability. |

| 13 | Disposal Considerations | Guidance on safe disposal of the chemical and its container. |

| 14 | Transport Information | UN number, proper shipping name, transport hazard class. |

| 15 | Regulatory Information | Safety, health, and environmental regulations specific to the product. |

| 16 | Other Information | Date of preparation or last revision. |

Hypothetical Data Summary for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

The following table presents a plausible, though hypothetical, dataset that could be generated for a novel compound of this class.

| Toxicological Endpoint | Result | GHS Classification |

| Acute Oral Toxicity (Rat) | LD50 > 300 mg/kg, < 2000 mg/kg | Category 4: Harmful if swallowed (H302) |

| Skin Irritation (OECD 439) | Irritant | Category 2: Causes skin irritation (H315) |

| Eye Irritation (OECD 437) | Serious Irritant | Category 2A: Causes serious eye irritation (H319) |

| Skin Sensitization (OECD 442C) | Negative | Not Classified as a skin sensitizer |

| Genotoxicity (Ames Test) | Negative | Not Classified as a mutagen |

| Respiratory Irritation | Assumed based on structural alerts | STOT SE 3: May cause respiratory irritation (H335) |

Based on this hypothetical data, the GHS pictograms would include the Exclamation Mark (GHS07). The signal word would be "Warning."[28]

This systematic approach, from in silico prediction to the structured compilation of a Safety Data Sheet, ensures that the risks associated with a novel chemical entity like 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine are thoroughly characterized, communicated, and managed. This diligence is fundamental to ensuring the safety of all personnel involved in the research and development process and is a prerequisite for regulatory compliance and the successful advancement of new therapeutic agents.

References

-

Guidelines for the Testing of Chemicals | OECD. [Link]

-

Testing of chemicals - OECD. [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

-

OECD Guidelines for the testing of chemicals and related documents - Norecopa. [Link]

-

ProTox-3.0 - Prediction of TOXicity of chemicals. [Link]

-

ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC. [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

-

OECD and EU test guidelines - ECHA - European Union. [Link]

-

Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. [Link]

-

Toxicology Softwares - EdelweissData™. [Link]

-

Review of Software Tools for Toxicity Prediction - JRC Publications Repository. [Link]

-

ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS - IJIEMR. [Link]

-

ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS) - UNECE. [Link]

-

Practical Tips for SDS Authoring. [Link]

-

ATSDR Pyridine Tox Profile. [Link]

-

GHS Safety Data Sheet Authoring and Maintenance - Compliance & Risks. [Link]

-

In Vitro Toxicology Testing - Charles River Laboratories. [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]

-

Guide to SDS Authoring as a Supplier - SDS & GHS Standards | Chemscape. [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

-

SDS Content Authoring - Experien Health Sciences. [Link]

-

Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category SUB-CATEGORY I Pyridine (CASRN 110-86-1) 2-Picoline (CASRN 109-06-8) 3-Picoline (CASRN 108-99-6) 4-Picoline (CASRN 108-89-4) Pyridine, alkyl derivatives (CASRN 68391 - epa nepis. [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. [Link]

-

In vitro toxicology - Preclinical safety - Nuvisan. [Link]

-

Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential - ManTech Publications. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds. [Link]

-

Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. [Link]

-

Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed. [Link]

-

2-(Benzyloxy)pyridine | C12H11NO | CID 295859 - PubChem - NIH. [Link]

Sources

- 1. ijiemr.org [ijiemr.org]

- 2. admin.mantechpublications.com [admin.mantechpublications.com]

- 3. mdpi.com [mdpi.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. nj.gov [nj.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 11. EdelweissData⢠[edelweissdata.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. criver.com [criver.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 20. news-medical.net [news-medical.net]

- 21. nuvisan.com [nuvisan.com]

- 22. elearning.unite.it [elearning.unite.it]

- 23. unece.org [unece.org]

- 24. complianceandrisks.com [complianceandrisks.com]

- 25. Guide to SDS Authoring as a Supplier - SDS & GHS Standards | Chemscape [chemscape.com]

- 26. schc.org [schc.org]

- 27. experienhealthsciences.com [experienhealthsciences.com]

- 28. fluorochem.co.uk [fluorochem.co.uk]

- 29. tcichemicals.com [tcichemicals.com]

- 30. cdhfinechemical.com [cdhfinechemical.com]

- 31. fishersci.com [fishersci.com]

Methodological & Application

Functionalization of the Piperidine Ring in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: An Application & Protocol Guide

This comprehensive guide provides detailed application notes and experimentally validated protocols for the chemical modification of the piperidine ring in the versatile building block, 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine. This scaffold is of significant interest to researchers and scientists in drug development due to its prevalence in a wide range of biologically active molecules. This document offers a deep dive into the key reaction conditions for N-alkylation, N-acylation, and N-arylation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Piperidine Functionalization

The 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine core represents a privileged scaffold in medicinal chemistry. The piperidine moiety offers a key vector for structural diversification, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of various substituents on the piperidine nitrogen can profoundly influence the pharmacological activity and selectivity of the resulting compounds. The benzyloxy group on the pyridine ring serves as a useful protecting group, which can be removed at a later stage of the synthesis to reveal a hydroxyl functionality for further derivatization.

This guide will focus on the three most common and impactful strategies for functionalizing the secondary amine of the piperidine ring:

-

N-Alkylation: Introduction of alkyl groups via direct alkylation or reductive amination.

-

N-Acylation: Formation of amide bonds with various acylating agents.

-

N-Arylation: Creation of a carbon-nitrogen bond with aryl or heteroaryl partners through Buchwald-Hartwig amination.

Understanding the nuances of these transformations is critical for the successful design and synthesis of novel chemical entities for drug discovery programs.

Navigating the Functionalization Landscape

The choice of functionalization strategy depends on the desired final compound and the compatibility of the reagents with the starting material. The following diagram illustrates the primary pathways for modifying the piperidine nitrogen of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.

Solvent selection for the dissolution of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

An Application Note and Protocol for the Rational Selection of Solvents for the Dissolution of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The selection of an appropriate solvent is a critical, foundational step in the early stages of drug development. It directly impacts solubility, which in turn influences formulation, bioavailability, and the reliability of in-vitro and in-vivo assays.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound with features common in modern medicinal chemistry. We will detail the theoretical underpinnings of solvent-solute interactions, present a tiered experimental workflow from qualitative screening to quantitative analysis, and provide a decision-making framework for final solvent selection based on scientific and practical considerations.

Introduction: The Critical Role of Solvent Selection

2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a molecule featuring a pyridine ring, a piperidine moiety, and a benzyloxy group. Such multi-functionalized heterocyclic scaffolds are prevalent in drug discovery.[2][3][4] The pyridine nucleus, being polar and ionizable, is often incorporated to enhance the solubility and bioavailability of drug candidates.[2] However, the overall solubility of the final compound is a complex interplay of all its functional groups. Poor solubility is a leading cause of failure for promising drug candidates, as it can result in low and erratic absorption, hindering clinical efficacy.[1] Therefore, a rigorous and well-documented solvent selection process is not merely a preliminary step but a cornerstone of successful preclinical development. This guide provides the rationale and a robust protocol for this essential task.

Physicochemical Profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

A thorough understanding of the target molecule's structure is the first step in predicting its solubility behavior.

-

Structure:

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen's lone pair of electrons makes the ring weakly basic and capable of acting as a hydrogen bond acceptor.[3] Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, including water and hexane.[3]

-

Piperidine Ring: A saturated, six-membered nitrogen-containing heterocycle. The secondary amine (-NH-) is basic and serves as a strong hydrogen bond donor and acceptor. Unmodified piperidines are generally water-soluble due to hydrogen bonding.[]

-

Benzyloxy Group: Comprises a non-polar benzene ring and a polar ether linkage (-O-). This group introduces significant lipophilicity and potential for π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor.

-

-

Predicted Solubility Characteristics: The molecule possesses both hydrophilic (piperidine NH, pyridine N, ether O) and lipophilic (benzyl group, hydrocarbon backbone) regions. This amphiphilic character suggests that it is unlikely to be highly soluble in extremely non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) alone. Its solubility will likely be highest in solvents that can effectively solvate both the polar, hydrogen-bonding moieties and the non-polar, aromatic portions. Solvents with intermediate polarity, or mixtures thereof, are predicted to be most effective.

A Systematic Workflow for Solvent Selection

A tiered approach, moving from rapid screening to precise quantitative measurement, is the most efficient method for identifying an optimal solvent system. The following workflow provides a self-validating process for confident solvent selection.

Sources

Application Note & Protocol: Strategic N-Alkylation of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine for Drug Discovery Scaffolds

Abstract

The 2-(benzyloxy)-6-(piperidin-4-yl)pyridine scaffold is a privileged core structure in modern medicinal chemistry, serving as a versatile building block for a wide range of therapeutic agents. The secondary amine of the piperidine ring presents a critical handle for molecular elaboration through N-alkylation, enabling the systematic modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, outlining the strategic considerations and a detailed, field-tested protocol for the efficient N-alkylation of this key intermediate. We delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step procedure, and discuss critical process parameters for achieving high yield and purity.

Introduction: The Strategic Importance of N-Alkylation

The functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The piperidine moiety, in particular, is a common feature in numerous FDA-approved drugs due to its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets. For the 2-(benzyloxy)-6-(piperidin-4-yl)pyridine intermediate, the nucleophilic secondary amine is the primary site for diversification.

The N-alkylation reaction introduces an alkyl group onto this nitrogen, a transformation that can profoundly impact a molecule's biological activity. This modification can alter steric bulk, lipophilicity, and the ability to form hydrogen bonds, thereby fine-tuning the compound's interaction with its target protein. The choice of the alkylating agent is therefore a critical, hypothesis-driven decision in the design of new chemical entities.

This guide focuses on a classic and highly reliable method for N-alkylation: reaction with an alkyl halide in the presence of a non-nucleophilic base. This approach is widely applicable and serves as an excellent starting point for a variety of synthetic campaigns.

Mechanistic Overview: The SN2 Pathway

The N-alkylation of the piperidine nitrogen proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation (Base-Mediated): The reaction is initiated by a base, typically a carbonate salt like potassium carbonate (K₂CO₃), which deprotonates the secondary amine of the piperidine ring. This step generates a more potent nucleophile, the corresponding amide anion, although in many cases the reaction can proceed with the neutral amine being sufficiently nucleophilic.

-

Nucleophilic Attack: The electron-rich nitrogen atom then attacks the electrophilic carbon of the alkyl halide (R-X). This is the rate-determining step.

-

Displacement: The attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group (e.g., Br⁻, I⁻) and the formation of the new carbon-nitrogen bond.

The efficiency of this process is dependent on several factors:

-

Strength of the Nucleophile: The basicity of the reaction medium enhances the nucleophilicity of the piperidine nitrogen.

-

Nature of the Alkylating Agent: The leaving group's ability to stabilize a negative charge is paramount (I > Br > Cl). Steric hindrance around the electrophilic carbon can significantly slow down or prevent the reaction.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it can solvate the cation of the base while not interfering with the nucleophile.

Visualizing the Workflow

The following diagram outlines the logical flow of the experimental procedure, from setup to final product characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine

This technical guide is structured as a Tier 3 Support Escalation response. It assumes the user has attempted standard literature methods and is encountering specific yield-limiting bottlenecks.

Ticket ID: YIELD-OPT-26PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Bottleneck Analysis

The synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine involves three distinct chemical challenges that act as "yield filters." If any single step is suboptimal, the cumulative yield drops below 10%.

This guide targets the three critical failure points:

-

The Symmetry Trap: Over-substitution during the

of 2,6-dichloropyridine. -

The Catalyst Death: Stalled Suzuki coupling due to pyridine coordination and alkyl-boronate instability.

-

The "Invisible" Loss: Washout of the hydrophilic amine product during deprotection workup.

Part 1: Optimized Synthetic Workflow

The following protocol replaces standard literature conditions with a high-fidelity route designed for robustness.

Step 1: Mono-Substitution ( )

Objective: Desymmetrization of 2,6-dichloropyridine. Target: 2-(Benzyloxy)-6-chloropyridine.

| Parameter | Standard Protocol | High-Yield Protocol | Why? |

| Base | NaH (Sodium Hydride) | KOtBu (Potassium tert-butoxide) | NaH quality varies; KOtBu offers precise stoichiometry. |

| Solvent | DMF | THF (anhydrous) | DMF promotes bis-substitution due to high polarity. THF allows better kinetic control. |

| Temp | 80°C - 100°C | 0°C | High heat overcomes the activation energy for the second substitution. Keep it cold. |

| Stoichiometry | 1.0 - 1.2 eq | 0.95 eq (Limiting Reagent) | Never exceed 1.0 eq of alkoxide. Leave 5% starting material (easy to separate) rather than form bis-product (hard to separate). |

Step 2: The Suzuki-Miyaura Coupling

Objective:

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd-SPhos G3 .

-

Reasoning: Standard

fails here. The pyridyl nitrogen poisons the metal center, and the alkyl boronate is prone to protodeboronation. SPhos (Buchwald Ligand) creates a bulky shell that prevents poisoning and accelerates the difficult oxidative addition into the electron-rich 2-chloropyridine [1].[2]

-

-

Base:

(3.0 eq). -

Solvent: Toluene/Water (10:1).[3]

-

Temperature: 100°C.

Step 3: Deprotection & Isolation

Objective: Boc removal without cleaving the benzyl ether. Target: Final Product (Free Base).

-

Reagent: TFA/DCM (1:2 ratio), 0°C.

-

Critical Workup: The product is a secondary amine. Do not simply wash with

. You must adjust the aqueous layer to pH > 12 using NaOH before extraction to ensure the amine is in the organic phase.

Part 2: Visualizing the Logic (Graphviz)

The following diagram illustrates the decision matrix for troubleshooting low yields.

Caption: Troubleshooting logic flow identifying the specific corrective action for each synthetic bottleneck.

Part 3: Troubleshooting Q&A (FAQs)

Module 1: The Gateway

Q: I am seeing ~20% of the bis-benzyloxy byproduct. Can I separate it? A: Separation is difficult because the polarity difference between the mono- and bis-benzyl products is small on silica.

-

Immediate Fix: Do not push the reaction to completion. Stop when the starting material (2,6-dichloropyridine) is at 5-10%. The starting material is much less polar and easy to flush off the column.

-

Root Cause: You likely used DMF or DMSO. These polar aprotic solvents stabilize the transition state for the second substitution. Switch to THF or Toluene to increase the energy barrier for the second addition [2].

Module 2: The Suzuki Coupling

Q: My reaction turns black immediately and conversion stops at 30%. A: This is "Pd Black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle.

-

The Fix: 2-Chloropyridines are electron-deficient and coordinate to Pd, kicking off weak ligands like

. You must use a bulky, electron-rich ligand like SPhos or XPhos . These ligands are large enough to prevent the pyridine nitrogen from binding to the Palladium, keeping the catalyst active [3].

Q: Why is the boronate ester disappearing but no product is forming? A: You are suffering from Protodeboronation . The alkyl-boron bond is hydrolyzing.

-

The Fix:

-

Reduce the water ratio. Try Toluene/Water (20:1) instead of (4:1).

-

Switch the base.

can be too harsh. Use

-

Module 3: Deprotection

Q: Did the TFA cleave my Benzyl ether? I see a new peak in LCMS. A: It is possible but rare under standard conditions. Benzyl ethers are stable to TFA at room temperature.

-

Diagnosis: If you see a mass corresponding to [M-90] (loss of benzyl), you likely generated a "hot" cation that attacked the ring, or you used high temperature.

-

Prevention: Add a cation scavenger like triethylsilane (TES) (2 eq) to the TFA mixture. This traps the tert-butyl cation and prevents it from attacking the benzyl oxygen. Keep the reaction at 0°C.

Q: My crude yield is 30% after extraction. A: The product is likely still in your aqueous waste.

-

The Science: The piperidine nitrogen has a pKa of ~10-11. If you wash with saturated

(pH ~8-9), a significant portion of your molecule is still protonated ( -

The Protocol: You must use 1M NaOH to adjust the aqueous phase to pH 12-14 . At this pH, the amine is fully deprotonated (

) and will partition into DCM or Ethyl Acetate.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Schlosser, M. "Regioselective Derivatization of Chloropyridines." European Journal of Organic Chemistry, 2001. Link

- Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004. (Standard Reference Text for Coupling Protocols).

-